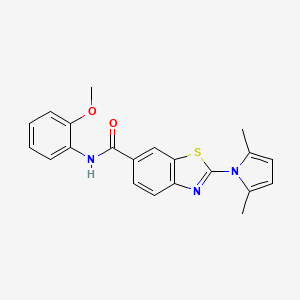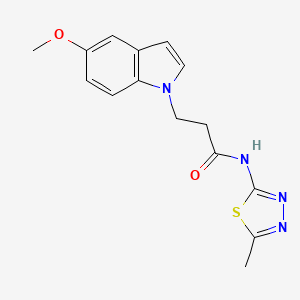
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, 2-methoxyaniline, and 1,3-benzothiazole-6-carboxylic acid. Common synthetic routes may involve:
Formation of the Pyrrole Derivative: This step might involve the reaction of 2,5-dimethylpyrrole with suitable reagents to introduce the desired substituents.
Coupling with Benzothiazole: The pyrrole derivative can be coupled with 1,3-benzothiazole-6-carboxylic acid under specific conditions, such as using coupling agents like EDCI or DCC.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might target the benzothiazole ring or the carboxamide group, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Industry
In the industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide would depend on its specific biological activity. Generally, benzothiazole derivatives interact with molecular targets such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide: Lacks the methoxyphenyl group.
N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide: Lacks the pyrrole ring.
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H19N3O2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H19N3O2S/c1-13-8-9-14(2)24(13)21-23-17-11-10-15(12-19(17)27-21)20(25)22-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,22,25) |
InChI Key |
UXTSQPZNJDNEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B12190460.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide](/img/structure/B12190465.png)
amine](/img/structure/B12190468.png)

![2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12190490.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione](/img/structure/B12190493.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}acetamide](/img/structure/B12190497.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B12190505.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190507.png)
![3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B12190509.png)
![5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide](/img/structure/B12190512.png)
![(4E)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12190534.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12190538.png)

